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molecular formula C13H10N2O2S B3272512 4-cyano-N-phenylbenzene-1-sulfonamide CAS No. 56768-46-8

4-cyano-N-phenylbenzene-1-sulfonamide

Cat. No. B3272512
M. Wt: 258.3 g/mol
InChI Key: ONKDTTLIURIIHI-UHFFFAOYSA-N
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Patent
US09056843B2

Procedure details

To a solution of 4-cyanobenzene-1-sulfonyl chloride (200 mg, 0.992 mmol) in pyridine (4960 μL) was added aniline (100 μL, 1.091 mmol) and the reaction mixture stirred overnight at rt. The reaction mixture was diluted with EtOAc and water+0.1N HCl. The phases were separated, the aqueous phase extracted and the combined organic layers washed with 0.1N HCl and brine. After drying over magnesium sulfate, the solution was concentrated under vacuum to yield 4-cyano-N-phenyl-benzenesulfonamide 198 mg (0.652 mmol) of yellow oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
4960 μL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9](Cl)(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2].[NH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>N1C=CC=CC=1.CCOC(C)=O.O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=[O:11])=[O:10])=[CH:5][CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
100 μL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
4960 μL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted
WASH
Type
WASH
Details
the combined organic layers washed with 0.1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)S(=O)(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.652 mmol
AMOUNT: MASS 198 mg
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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